Benzenemethanol, 2-[(1-phenylethyl)thio]-
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Overview
Description
Benzenemethanol, 2-[(1-phenylethyl)thio]- is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of a benzenemethanol group substituted with a 2-[(1-phenylethyl)thio] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-[(1-phenylethyl)thio]- typically involves the reaction of benzenemethanol with 2-[(1-phenylethyl)thio] chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-[(1-phenylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzenemethanol, 2-[(1-phenylethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[(1-phenylethyl)thio]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. The benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: Lacks the thioether group, making it less reactive in certain chemical reactions.
2-Phenylethanol: Similar structure but lacks the benzenemethanol group.
Thiophenol: Contains a thiol group instead of a thioether group.
Uniqueness
Benzenemethanol, 2-[(1-phenylethyl)thio]- is unique due to the presence of both a benzenemethanol group and a thioether group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
62296-28-0 |
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Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
[2-(1-phenylethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C15H16OS/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12,16H,11H2,1H3 |
InChI Key |
GABFBNUBMYXIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=CC=CC=C2CO |
Origin of Product |
United States |
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